molecular formula C7H2F2N2O2 B139258 2,6-Difluoro-3-nitrobenzonitrile CAS No. 143879-77-0

2,6-Difluoro-3-nitrobenzonitrile

Cat. No.: B139258
CAS No.: 143879-77-0
M. Wt: 184.1 g/mol
InChI Key: JQHDRFKDZHGEBQ-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-nitrobenzonitrile is an organic compound with the molecular formula C7H2F2N2O2. It is a derivative of benzonitrile, where two fluorine atoms are substituted at the 2 and 6 positions, and a nitro group is substituted at the 3 position. This compound is known for its applications in various chemical syntheses and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Difluoro-3-nitrobenzonitrile can be synthesized through several methods. One common method involves the nitration of 2,6-difluorobenzonitrile using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-3-nitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Difluoro-3-nitrobenzonitrile is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2,6-difluoro-3-nitrobenzonitrile depends on its chemical reactivity. The nitro group can participate in electron-withdrawing interactions, making the aromatic ring more susceptible to nucleophilic attack. This property is exploited in various chemical syntheses to introduce different functional groups onto the aromatic ring .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluoro-3-nitrobenzonitrile
  • 2,6-Dichloro-3-nitrobenzonitrile
  • 2,6-Difluoro-4-nitrobenzonitrile

Uniqueness

2,6-Difluoro-3-nitrobenzonitrile is unique due to the specific positioning of the fluorine and nitro groups, which imparts distinct electronic properties to the compound. This unique arrangement makes it particularly useful in certain chemical reactions where regioselectivity is crucial .

Properties

IUPAC Name

2,6-difluoro-3-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F2N2O2/c8-5-1-2-6(11(12)13)7(9)4(5)3-10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHDRFKDZHGEBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])F)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371785
Record name 2,6-Difluoro-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143879-77-0
Record name 2,6-Difluoro-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Difluoro-3-nitrobenzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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